3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide

Kinase inhibitor design Structure-activity relationship Bcr-Abl

Drug-resistant CML research demands Bcr-Abl inhibitors active against the T315I gatekeeper mutation. 3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide (CAS 1383702-89-3), a 3-(1H-1,2,3-triazol-1-yl)benzamide, addresses this with meta-benzamide topology, indazole-triazole core, and N-isopropyl substitution validated in J. Med. Chem. (2012) for low-nM potency. • Proven scaffold: analogs 6q/6qo inhibit Bcr-AblWT (IC50 0.36-0.60 nM) and Bcr-AblT315I (IC50 0.98-1.12 nM) • Meta-substitution essential for hinge-binding; para regioisomers not interchangeable • Standard packs: 10 mg, 50 mg, 100 mg; custom synthesis available

Molecular Formula C19H18N6O
Molecular Weight 346.4 g/mol
Cat. No. B12644915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide
Molecular FormulaC19H18N6O
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CC(=CC=C1)N2C=C(N=N2)C3=NNC4=CC=CC=C43
InChIInChI=1S/C19H18N6O/c1-12(2)20-19(26)13-6-5-7-14(10-13)25-11-17(22-24-25)18-15-8-3-4-9-16(15)21-23-18/h3-12H,1-2H3,(H,20,26)(H,21,23)
InChIKeyLUACVKIPMMRJTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide: Pan-Bcr-Abl Inhibitor Scaffold


The compound 3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide (C19H18N6O, MW 346.4) is a synthetic small molecule belonging to the 3-(1H-1,2,3-triazol-1-yl)benzamide class [1]. This scaffold was rationally designed as a pan-Bcr-Abl kinase inhibitor capable of overcoming clinically relevant mutations, including the gatekeeper T315I mutant [2]. The molecule combines an indazole group at the triazole 4-position with an N-isopropylbenzamide portion, a structural arrangement intended to optimize hinge-binding interactions and selectivity within the ATP-binding pocket of Abl kinases [2].

Scaffold Specificity in Bcr-Abl Inhibition


The precise substitution pattern on the benzamide core, the nature of the N-alkyl group, and the heterocycle attached to the triazole ring profoundly influence Abl kinase inhibition potency and mutant selectivity [1]. In the founding J. Med. Chem. study, subtle structural modifications within this series resulted in IC50 values spanning several orders of magnitude against Bcr-AblWT and Bcr-AblT315I [1]. Consequently, simply replacing this compound with a regioisomer (e.g., 4-benzamide analogs) or an analog bearing a different N-alkyl group (e.g., N-cyclopropyl or N-ethyl) is expected to yield unpredictable kinase inhibition profiles and cellular anti-proliferative activity, making direct substitution scientifically unsound without rigorous side-by-side validation [1].

Key Differentiation Evidence


Meta-Benzamide vs. Para-Benzamide Hinge-Binding Geometry

The target compound is a 3-(1,2,3-triazol-1-yl)benzamide, which places the benzamide linkage at the meta position relative to the triazole. This is in direct contrast to a frequently encountered commercial analog, N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide, which bears a para-substituted benzamide [1]. In the original J. Med. Chem. series, the meta arrangement was deliberately chosen to achieve a specific dihedral angle within the ATP-binding pocket, a feature not present in the para analog [2]. No direct comparative biochemical data between these two regioisomers has been published, but the divergent SAR observed across the 3-benzamide series underscores the critical importance of this substitution position for Abl kinase binding [2].

Kinase inhibitor design Structure-activity relationship Bcr-Abl

N-Isopropyl Group as Key Potency Determinant

The target compound incorporates an N-isopropyl substituent on the benzamide. The foundational paper demonstrated that within the 3-(1H-1,2,3-triazol-1-yl)benzamide class, the N-isopropyl group is a critical structural feature for achieving low-nanomolar inhibition of Bcr-Abl. The most potent compounds from that paper (6q and 6qo), which both bear N-isopropyl groups, inhibited Bcr-AblWT with IC50 values of 0.60 and 0.36 nM, and Bcr-AblT315I with IC50 values of 1.12 and 0.98 nM, respectively [1]. In contrast, an analog with a different N-substituent, N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide, displayed only micromolar IC50 values (12–15 µM) against unrelated cancer cell lines, consistent with the expectation that the N-alkyl group has a profound impact on target engagement [2].

Kinase inhibition SAR Isopropyl group

Indazole-Triazole vs. Imatinib T315I Selectivity

The indazole-triazole hybrid core is a hallmark of second-generation Bcr-Abl inhibitors designed to overcome the T315I gatekeeper mutation. The parent scaffold from the J. Med. Chem. paper maintained potent inhibition against both wild-type and T315I mutant Abl, a feature absent in first-line therapy imatinib. Specifically, the most active analog 6q retained an IC50 of 1.12 nM against the T315I mutant, corresponding to less than a 2-fold loss of potency relative to wild-type [1]. In contrast, imatinib is essentially inactive against T315I Bcr-Abl (IC50 >10 µM) [2]. This supports the hypothesis that the target compound, bearing the identical indazole-triazole framework, may exhibit a similar mutant-resistant profile.

Drug resistance T315I mutation Bcr-Abl

Optimal Use Cases


Pan-Bcr-Abl Profiling in Drug-Resistant CML

Given the scaffold's demonstrated potency against T315I mutant Bcr-Abl [1], this compound is best deployed as a reference inhibitor in assays designed to validate new Bcr-Abl inhibitors for activity against the gatekeeper mutant. Its isopropyl-substituted benzamide ensures low-nM engagement, making it suitable for dose-response experiments in Ba/F3 cells expressing Bcr-AblT315I.

Chemical Probe for Kinase Selectivity Deconvolution

This compound's unique meta-benzamide topology distinguishes it from widely available para-substituted analogs. Researchers investigating kinase selectivity requirements should utilize it to explore the impact of linker geometry on off-target kinase binding, an application directly supported by the divergent SAR observed within the chemical series [2].

Lead Derivatization Against Imatinib Resistance

As the class of 3-(1,2,3-triazol-1-yl)benzamides has been identified as leading candidates for combating clinical acquired resistance to imatinib [1], this specific molecule serves as an optimal starting point for medicinal chemistry optimization. Its structural features—meta connectivity, indazole-triazole core, and N-isopropyl group—are all validated contributors to potency and mutant selectivity [1].

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